5-Fluoro-1-naphthoic acid
Overview
Description
5-Fluoro-1-naphthoic acid is a chemical compound with the molecular formula C11H7FO2 . It has a molecular weight of 190.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H7FO2/c12-10-6-2-3-7-8 (10)4-1-5-9 (7)11 (13)14/h1-6H, (H,13,14)
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 213-216°C .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Fluoronaphthoic Acids: Research into the synthesis of fluoronaphthoic acids, including 5-fluoro-1-naphthoic acid, has been explored. Fluoronaphthoic acids are key structural units in various biologically active compounds, and their synthesis is significant for the development of novel organic compounds (Tagat et al., 2002).
Applications in Material Science and Engineering
- Photophysics and Electronic Spectra: Studies have been conducted on the photophysical properties of naphthoic acids, including derivatives of this compound. These investigations are crucial for understanding the electronic spectra and molecular interactions of these compounds, with implications for material science (Mishra et al., 2005).
Biodegradation and Environmental Impact
- Biodegradation of Polycyclic Aromatic Hydrocarbons: Research has shown that this compound can be involved in the biodegradation pathways of polycyclic aromatic hydrocarbons. This is significant in understanding the environmental impact and degradation processes of these compounds (Zhang et al., 2004).
Biomedical Research
- Anticancer Research: this compound derivatives have been investigated for their potential in anticancer treatments. This includes studying the synthesis and preliminary activity of compounds derived from naphthoic acids in inhibiting the growthof cancer cells, offering insights into new avenues for cancer therapy (Dogan et al., 2005).
Fluorescence and Spectroscopy
- Fluorescence of Naphthoic Acids: The study of the fluorescence of naphthoic acids, including this compound, contributes to our understanding of molecular interactions and photophysical behavior. These insights are valuable for applications in spectroscopy and analytical chemistry (Schulman & Kovi, 1973).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluoro-1-naphthoic acid, is known to inhibit yersinia ptp yoph
Mode of Action
It’s structurally similar compound, fluorouracil, is known to interfere with dna synthesis by blocking the thymidylate synthase conversion of deoxyuridylic acid to thymidylic acid
Biochemical Pathways
Non-coding rnas have been found to play a central role in the response of patients to fluorouracil, a structurally similar compound . These transcripts can affect cell response to Fluorouracil by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s structurally similar compound, fluorouracil, is known to be poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution and elimination of the drug, primarily due to swift catabolism in the liver .
Result of Action
It’s structurally similar compound, fluorouracil, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Safety data sheets recommend avoiding dust formation, ingestion, and inhalation of the compound, and suggest that it should be stored in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
5-fluoronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQPQHYIHFBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566590 | |
Record name | 5-Fluoronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-04-6 | |
Record name | 5-Fluoro-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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